(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine
Description
(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine is a secondary amine characterized by a nitrogen atom bonded to a 2-methylpropyl (isobutyl) group and a benzyl group substituted with a phenoxy moiety at the 3-position. Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol (calculated).
Properties
IUPAC Name |
2-methyl-N-[(3-phenoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)12-18-13-15-7-6-10-17(11-15)19-16-8-4-3-5-9-16/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSVWAZMMVGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine typically involves the reaction of 3-phenoxybenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine forms or reduce any oxidized impurities.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(3-Chlorophenyl)methylamine
- Molecular Formula : C₁₁H₁₆ClN
- Molecular Weight : 197.70 g/mol
- Key Differences: Replaces the phenoxy group with a chloro substituent at the 3-position. Chlorine's electron-withdrawing nature may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution or hydrogen-bonding interactions. Applications may shift toward halogenated drug intermediates or pesticides .
Methyl(3-phenoxypropyl)amine and Analogs
- Molecular Formula: C₁₀H₁₅NO (base structure)
- Variants: Substitutions at the 3- or 4-position of the phenoxy group (e.g., 4-methoxy, 3-fluoro) modify electronic and steric properties.
Alkyl Chain and Heterocyclic Modifications
(2-Methoxyethyl)(3-phenylpropyl)amine
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Differences: Replaces the isobutyl group with a methoxyethyl chain and the benzyl group with a 3-phenylpropyl chain. Applications could include surfactants or coordination chemistry .
{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
Structural Isomers and Branching Effects
Methyl-(2-methyl-2-phenyl-propyl)-amine
- Molecular Formula : C₁₁H₁₇N
- Molecular Weight : 163.26 g/mol
- Key Differences: Features a branched 2-methyl-2-phenylpropyl group. The steric hindrance from branching may reduce nucleophilicity at the nitrogen, affecting reaction rates in alkylation or acylation steps. Potential uses include asymmetric catalysis or polymer additives .
Biological Activity
The compound (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine , also known as CAS No. 853146-13-1 , has garnered interest in the scientific community due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H21NO
- Molecular Weight : 255.35 g/mol
The biological activity of (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The amine group allows for hydrogen bonding, enhancing its binding affinity to specific sites.
Target Interactions
- Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thus affecting various physiological processes.
Biochemical Pathways
The compound is believed to be involved in several biochemical pathways:
- Neurotransmission : By modulating neurotransmitter levels, it may have implications in treating neurological disorders.
- Metabolic Regulation : It could play a role in regulating metabolic pathways through enzyme inhibition.
Biological Activity Overview
The biological activity of (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine has been investigated in various studies. Below is a summary table of its effects based on available research:
Case Studies
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Antioxidant Activity :
- A study demonstrated that (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine exhibited significant antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
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Anti-inflammatory Effects :
- Research indicated that this compound effectively inhibited the NF-κB pathway, leading to reduced inflammation in vitro. This suggests potential applications in treating inflammatory diseases.
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Cytotoxicity Against Cancer :
- In a controlled experiment, (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine was shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
